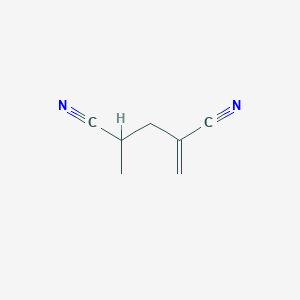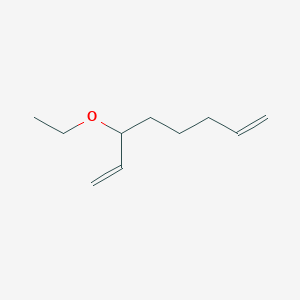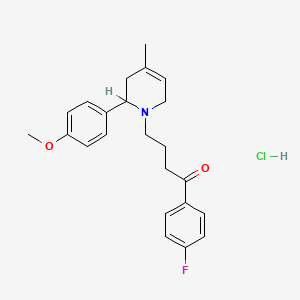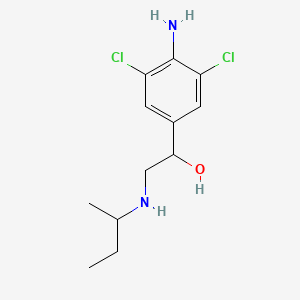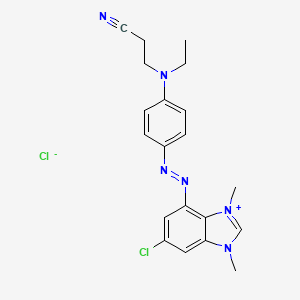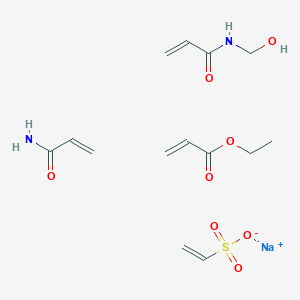
sodium;ethenesulfonate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-propenamide, 2-propenamide and sodium ethenesulfonate is a complex polymeric compound. This compound is synthesized through the polymerization of 2-propenoic acid, ethyl ester with N-(hydroxymethyl)-2-propenamide, 2-propenamide, and sodium ethenesulfonate. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, ethyl ester with N-(hydroxymethyl)-2-propenamide, 2-propenamide, and sodium ethenesulfonate. The reaction typically occurs in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The polymerization process can be carried out in a solvent, such as water or an organic solvent, to facilitate the reaction and control the molecular weight of the polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors equipped with temperature and pressure control systems. The monomers are fed into the reactor along with the radical initiator, and the reaction is allowed to proceed under controlled conditions. The resulting polymer is then purified and processed into the desired form, such as powders, films, or coatings.
Analyse Des Réactions Chimiques
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions with nucleophiles or electrophiles, depending on the functional groups present in the polymer chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical devices, such as hydrogels and wound dressings.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. For example, in biological applications, the polymer can interact with cellular components, such as proteins and nucleic acids, to exert its effects. The specific molecular targets and pathways involved depend on the application and the functional groups present in the polymer chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(acrylic acid): A polymer of acrylic acid with similar properties and applications.
Poly(ethylene glycol): A polymer with excellent biocompatibility and used in similar biomedical applications.
Poly(vinyl alcohol): A water-soluble polymer with applications in medicine and industry.
Uniqueness
The uniqueness of 2-propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-propenamide, 2-propenamide and sodium ethenesulfonate lies in its combination of monomers, which imparts unique properties such as enhanced chemical resistance, adhesive properties, and biocompatibility. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
38414-26-5 |
|---|---|
Formule moléculaire |
C14H23N2NaO8S |
Poids moléculaire |
402.40 g/mol |
Nom IUPAC |
sodium;ethenesulfonate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enamide |
InChI |
InChI=1S/C5H8O2.C4H7NO2.C3H5NO.C2H4O3S.Na/c1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3(4)5;1-2-6(3,4)5;/h3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2,(H2,4,5);2H,1H2,(H,3,4,5);/q;;;;+1/p-1 |
Clé InChI |
LCROISCYEKSAJV-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C=C.C=CC(=O)N.C=CC(=O)NCO.C=CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



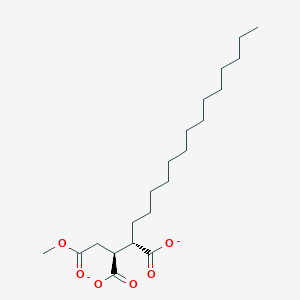
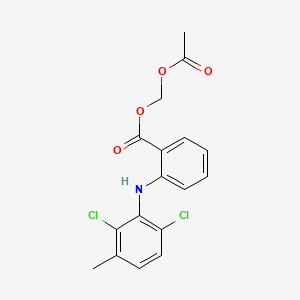
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

